CBR1 Inhibitory Potency: Cross‑Scaffold Quantitative Comparison with a 2‑Iminochromene‑3‑Carboxamide Lead
In a systematic CBR1 inhibitor optimisation campaign, the 2‑iminochromene derivative 8‑hydroxy‑2‑imino‑2H‑chromene‑3‑carboxylic acid (2‑chlorophenyl)amide (compound 13h) exhibited a Ki of 15 nM against human CBR1, establishing the 2‑iminochromene scaffold as a viable pharmacophore for tight, competitive CBR1 inhibition [1]. Although 13h is a 3‑carboxamide derivative rather than a 3‑benzenesulfonyl derivative and therefore constitutes a cross‑study comparison rather than a direct head‑to‑head evaluation, the data demonstrate that the 4‑chlorophenyl imine motif—shared identically with 904436‑51‑7—contributes to potent target engagement when appropriately positioned on the chromene core. No CBR1 data are available for the benzenesulfonyl series, making 904436‑51‑7 a logical starting point for evaluating whether the electron‑withdrawing phenylsulfonyl group can further enhance CBR1 affinity or selectivity relative to the carboxamide series.
| Evidence Dimension | CBR1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 904436‑51‑7: no published CBR1 data; shares 4‑chlorophenylimino‑chromene scaffold with compound 13h |
| Comparator Or Baseline | 8‑Hydroxy‑2‑imino‑2H‑chromene‑3‑carboxylic acid (2‑chlorophenyl)amide (13h): Ki = 15 nM (competitive inhibitor) |
| Quantified Difference | Not calculable (different substituent at C‑3); scaffold identity supports prospective CBR1 evaluation of 904436‑51‑7 |
| Conditions | Recombinant human CBR1; NADPH‑dependent reduction assay; pH 7.4; 37 °C (Hu et al., Org. Biomol. Chem. 2015) |
Why This Matters
For procurement decisions in drug discovery, identifying a scaffold that has already produced a low‑nanomolar CBR1 inhibitor de‑risks investment in the benzenesulfonyl analog 904436‑51‑7, which offers a distinct C‑3 substituent with differential electronic properties for SAR exploration.
- [1] Hu, D.; et al. Synthesis of 8‑hydroxy‑2‑iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. Org. Biomol. Chem. 2015, 13, 7487‑7499. DOI: 10.1039/c5ob00847f. View Source
